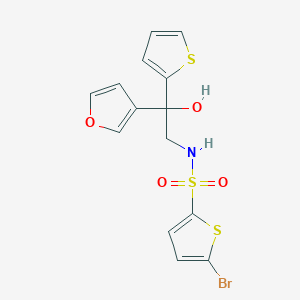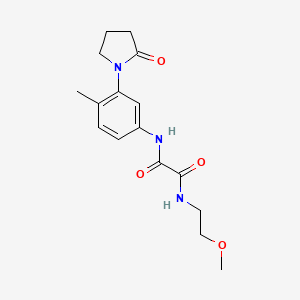
N1-(2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-methoxyethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as MOPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOPEP belongs to the class of oxalamide compounds that exhibit diverse biological activities.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides through the classical Meinwald rearrangement and a new rearrangement sequence, showcasing a method to synthesize various oxalamides and anthranilic acid derivatives. This methodology is operationally simple, high yielding, and provides a new useful formula for both anthranilic acid derivatives and oxalamides, indicating its potential for creating a variety of chemically significant compounds (Mamedov et al., 2016).
Materials Science and Photovoltaics In the realm of materials science and photovoltaics, a pyridine-anchor co-adsorbent and its derivatives were synthesized and employed with a ruthenium complex in dye-sensitized solar cells (DSSCs). The co-adsorbent enhanced DSSCs' performance by overcoming the deficiency of N719 absorption in the low wavelength region of the visible spectrum, suppressing charge recombination, and prolonging electron lifetime. This approach yielded a significant increase in overall conversion efficiency, demonstrating a method to improve the efficiency of DSSCs through the strategic design of co-adsorbents (Wei et al., 2015).
Organic Chemistry and Pharmacology In pharmacology and organic chemistry research, the synthesis and evaluation of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors were reported. This research resulted in the discovery of BMS-777607, a compound that demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. BMS-777607's excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles led to its advancement into phase I clinical trials, highlighting the importance of chemical synthesis in the development of novel therapeutic agents (Schroeder et al., 2009).
Neuroscience and Neuroprotection In the field of neuroscience, mangiferin was investigated for its protective effects against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity in N2A cells. MPP+, an active metabolite of MPTP, induces oxidative stress leading to significant cell death. Mangiferin's administration protected N2A cells against MPP+-induced cytotoxicity, restored the GSH content, and down-regulated both superoxide dismutase 1 and catalase mRNA expression, suggesting its potential as a therapeutic compound for neurodegenerative diseases, including Parkinson's disease, where oxidative stress plays a crucial role (Amazzal et al., 2007).
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-11-5-6-12(10-13(11)19-8-3-4-14(19)20)18-16(22)15(21)17-7-9-23-2/h5-6,10H,3-4,7-9H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXIFWVVRRGVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCOC)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2838501.png)
![6-Oxaspiro[4.5]decan-9-ylmethanol](/img/structure/B2838503.png)
![(4-Oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2838506.png)
![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2838507.png)
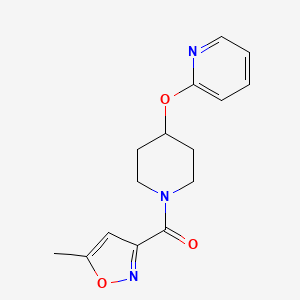
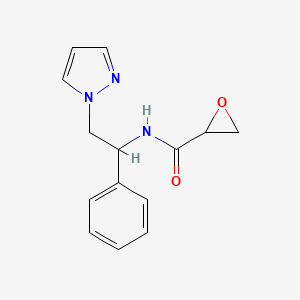
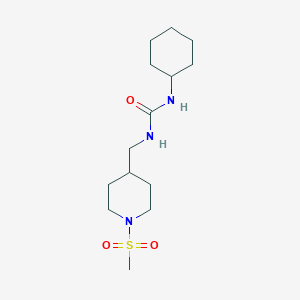
![1-(benzo[d]oxazol-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2838513.png)
![(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2838515.png)
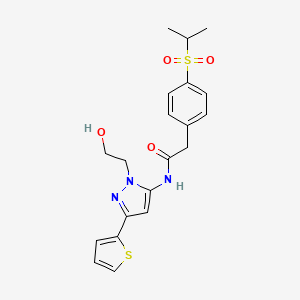
![4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid](/img/structure/B2838519.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2838520.png)
